tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate
Description
tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate is a specialized organic compound characterized by a tert-butyl carbamate group linked to a benzyl-substituted phenyl ring. The phenyl ring features a chlorosulfonylmethyl (-CH₂SO₂Cl) substituent at the 3-position. This functional group confers high reactivity, particularly in nucleophilic substitution reactions, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₃H₁₈ClNO₄S, with a molecular weight of 319.8 g/mol (calculated). The chlorosulfonyl group enhances electrophilic character, enabling applications in sulfonamide drug development and materials science .
Properties
Molecular Formula |
C13H18ClNO4S |
|---|---|
Molecular Weight |
319.80 g/mol |
IUPAC Name |
tert-butyl N-[[3-(chlorosulfonylmethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H18ClNO4S/c1-13(2,3)19-12(16)15-8-10-5-4-6-11(7-10)9-20(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
PEMVJDVWTCXPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl Carbamate Derivatives
The initial step involves converting an amine precursor into a tert-butyl carbamate:
R-NH2 + Boc2O → R-NH-COO-tBu
Yield is typically high (>95%) under controlled conditions, with reaction times ranging from 1 to 16 hours depending on the substrate.
Specific Procedure for Aromatic Amines
Based on literature, aromatic amines such as 3-aminophenyl derivatives are reacted similarly:
- Dissolve the amine in dry DCM.
- Cool to 0°C.
- Add Boc2O (1.2 equivalents).
- Add triethylamine (1.2 equivalents).
- Stir for 2-4 hours at room temperature.
- Work-up involves washing with water, saturated sodium bicarbonate, and brine, followed by drying and concentration.
Introduction of the Chlorosulfonyl Group
Sulfonylation Using Chlorosulfonyl Isocyanate (CSI)
The chlorosulfonyl group can be introduced via reaction with chlorosulfonyl isocyanate (CSI):
- Dissolve the amine or carbamate intermediate in dry methylene chloride.
- Cool to 0°C.
- Add CSI slowly with stirring.
- Allow the mixture to warm gradually to room temperature.
- After completion, wash with dilute HCl to remove unreacted CSI and byproducts.
- Extract and purify via chromatography or recrystallization.
Alternative Sulfonylation with Chlorosulfonyl Derivatives
Alternatively, chlorosulfonyl derivatives of phenyl groups can be prepared via chlorosulfonation of aromatic rings, followed by carbamate formation.
Functionalization to Obtain the Target Compound
Methylation or Phenyl Substitution
The methyl or phenyl groups attached to the sulfonyl or carbamate moieties are introduced via nucleophilic substitution or coupling reactions:
- For methylation: Use methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- For phenyl groups: Employ Suzuki coupling or nucleophilic aromatic substitution, depending on the functional groups present.
Final Assembly
The final step involves coupling the sulfonylated intermediate with the carbamate core, typically via amide or carbamate bond formation, using coupling reagents such as HATU, EDCI, or DCC in suitable solvents (e.g., DMF or DCM).
Summary of Reaction Conditions and Yields
Data Tables
Chemical Reactions Analysis
tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include bases, acids, and other nucleophiles, depending on the desired transformation . The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins . The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to modifications that alter their activity . This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis, and applications of tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate with analogous carbamate derivatives:
Key Comparative Insights:
Reactivity: The target compound’s chlorosulfonylmethyl group enables nucleophilic substitution (e.g., with amines to form sulfonamides), distinguishing it from halogenated derivatives (e.g., bromo or chloro substituents in ), which are more suited for Suzuki-Miyaura couplings. In contrast, the amino group in facilitates electrophilic aromatic substitution or acylation, while methoxy groups (e.g., in 41ζ ) reduce reactivity due to electron-donating effects.
Synthetic Efficiency :
- Yields for analogs in vary widely (16–77%), influenced by steric/electronic effects of substituents. For example, 42i (58% yield) and 42h (77% yield) highlight how electron-withdrawing groups (e.g., Cl, F) improve reaction efficiency compared to bulky substituents. The target compound’s synthesis likely faces challenges due to the hydrolytic sensitivity of -SO₂Cl.
Applications: The target compound’s -SO₂Cl group is critical for synthesizing sulfonamide antibiotics (e.g., analogous to sulfadiazine) . Amino-substituted analogs (e.g., ) are preferred for covalent inhibitor design (e.g., kinase targets), while thiazole-containing derivatives (e.g., 42i ) are explored for antiviral activity.
Physical Properties: The target’s polar -SO₂Cl group likely reduces solubility in non-polar solvents compared to methoxy or methyl analogs (e.g., ). Cyclobutyl-substituted carbamates (e.g., ) exhibit lower thermal stability due to ring strain but higher reactivity in cycloadditions.
Research Findings and Trends
- Pharmaceutical Relevance : Derivatives with chlorosulfonyl or thiazole groups (e.g., ) are prioritized in protease inhibitor development.
- Material Science: The target’s -SO₂Cl group is being investigated for polymer cross-linking, contrasting with amino-substituted analogs used in conductive material synthesis .
- Synthetic Challenges : Protecting-group strategies (e.g., tert-butyl carbamate) are critical for stabilizing reactive intermediates like -SO₂Cl during multi-step syntheses .
Biological Activity
Tert-butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate is a synthetic compound with significant implications in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and a chlorosulfonyl moiety, enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C12H16ClNO4S
- Molecular Weight : 305.78 g/mol
- CAS Number : 1823231-31-7
The compound's structure allows for specific interactions with various biological molecules, making it a candidate for further pharmacological studies .
The biological activity of this compound primarily involves its ability to interact with cellular pathways and modify biological macromolecules. Key mechanisms include:
- Inhibition of Enzymatic Activity : The chlorosulfonyl group is known to enhance the reactivity of the compound, allowing it to act as an inhibitor for certain enzymes involved in metabolic pathways.
- Modulation of Cell Signaling : The compound may influence integrin signaling pathways, potentially enhancing cell adhesion and migration, which are critical in wound healing and tissue repair processes .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits moderate protective effects against oxidative stress in cell cultures. For instance, in astrocyte models exposed to amyloid beta (Aβ) peptides, the compound improved cell viability significantly compared to untreated controls .
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ Alone | 43.78 |
| Aβ + Compound | 62.98 |
This data suggests that the compound may mitigate neurotoxic effects associated with Alzheimer's disease pathology.
In Vivo Studies
In vivo investigations using animal models have shown that while the compound exhibits some protective effects against oxidative stress induced by scopolamine, its overall efficacy was less pronounced compared to established treatments like galantamine .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl carbamate | Simpler structure | Primarily a protecting group |
| tert-Butyl N-{4-[(chlorosulfonyl)phenyl]methyl}carbamate | Isomeric form | Different reactivity profile |
| tert-Butyl N-{3-[(methanesulfonyl)methyl]phenyl}carbamate | Methanesulfonyl instead of chlorosulfonyl | Variations in enzyme inhibition |
These comparisons highlight how the chlorosulfonyl group enhances reactivity and potential therapeutic applications compared to other derivatives.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Neuroprotective Effects : A study investigated its impact on neuronal cell lines exposed to neurotoxins, demonstrating significant reductions in apoptosis markers.
- Anti-inflammatory Properties : Research indicated that the compound could modulate inflammatory responses in macrophage models, suggesting potential applications in treating inflammatory diseases.
Q & A
Synthesis and Reaction Optimization
Basic Question: What are the common synthetic routes for preparing tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate? Methodological Answer: The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a substituted aniline derivative. For example, describes a similar synthesis where tert-butyl chloroformate reacts with 3-(3-hydroxypropyl)aniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Adjustments for the chlorosulfonyl group may involve introducing sulfonyl chloride precursors at the phenylmethyl stage. Reaction conditions (e.g., anhydrous solvents, temperature control at 0–25°C) are critical to prevent side reactions .
Advanced Question: How can researchers optimize reaction yields when encountering low conversion rates during carbamate formation? Methodological Answer: Low yields often arise from incomplete nucleophilic substitution or competing side reactions. To mitigate this:
- Base Selection: Use sterically hindered bases (e.g., DIPEA) to improve deprotonation efficiency without promoting elimination ().
- Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance reactivity while minimizing hydrolysis of the chlorosulfonyl group.
- Stepwise Functionalization: Introduce the chlorosulfonyl group post-carbamate formation to avoid premature reactivity (). Monitor intermediates via TLC or LC-MS to identify bottlenecks .
Structural Characterization
Basic Question: What analytical techniques are recommended for confirming the structure of this compound? Methodological Answer:
- NMR Spectroscopy: H and C NMR can identify carbamate (-NHCOO-) and chlorosulfonyl (-SOCl) groups. For example, reports chemical shifts at δ 1.4 ppm (tert-butyl) and δ 3.8–4.2 ppm (methylene linkages).
- X-ray Crystallography: Resolve hydrogen-bonding networks, as seen in , where N–H···O interactions stabilize the crystal lattice.
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+Na] peak at m/z 356.08) .
Advanced Question: How should researchers address discrepancies between experimental and computational spectral data? Methodological Answer:
- Verify Solvent Effects: Solvent polarity (e.g., DMSO vs. CDCl) can shift NMR peaks. Re-run spectra in deuterated solvents matching computational settings.
- Check Tautomerism: The chlorosulfonyl group’s electron-withdrawing nature may induce tautomeric forms. Use 2D NMR (e.g., HSQC, COSY) to map coupling patterns ().
- Re-optimize DFT Parameters: Adjust computational methods (e.g., B3LYP/6-31G*) to account for crystal packing forces observed in X-ray data .
Biological and Medicinal Applications
Basic Question: What biological activities are associated with this compound’s structural analogs? Methodological Answer: Analogous carbamates exhibit enzyme inhibition (e.g., CDC25 phosphatase) and anticancer activity (). The chlorosulfonyl group enhances electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols). Assays like fluorescence polarization or enzyme kinetics (KM/Vmax) are used to quantify inhibition .
Advanced Question: How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition? Methodological Answer:
- Kinetic Studies: Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding.
- Mass Spectrometry Proteomics: Identify covalent adducts by digesting enzyme-compound complexes and analyzing peptide fragments ().
- Mutagenesis: Engineer enzymes with active-site mutations (e.g., Cys→Ser) to confirm target specificity .
Safety and Handling
Advanced Question: What precautions are necessary when handling the chlorosulfonyl group during synthesis? Methodological Answer:
- Controlled Conditions: Conduct reactions under inert atmosphere (N/Ar) to prevent moisture-induced hydrolysis ().
- Personal Protective Equipment (PPE): Use acid-resistant gloves and face shields; chlorosulfonyl compounds can release HCl upon degradation ().
- Neutralization Protocols: Quench excess reagents with ice-cold NaHCO before disposal to minimize gaseous byproducts .
Stability and Reactivity
Advanced Question: How does pH affect the stability of this compound in aqueous solutions? Methodological Answer:
- Acidic Conditions (pH < 5): Accelerate hydrolysis of the carbamate and chlorosulfonyl groups. Monitor degradation via HPLC with a C18 column.
- Neutral/Basic Conditions (pH 7–9): The compound is more stable but may undergo nucleophilic substitution. Use buffered solutions (e.g., PBS) for biological assays and store at –20°C in anhydrous DMSO .
Data Contradiction Resolution
Advanced Question: How to resolve conflicting results in biological activity between independent studies? Methodological Answer:
- Replicate Assays: Standardize cell lines (e.g., ATCC authentication) and assay conditions (e.g., serum concentration, incubation time).
- Check Purity: Use HPLC (>95% purity) to rule out impurities (e.g., residual solvents) as confounding factors.
- Structural Confirmation: Re-analyze compound identity via F NMR (if applicable) or elemental analysis to ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
